6-(4-Chlorophenyl)picolinimidamide hydrochloride
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Overview
Description
6-(4-Chlorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11Cl2N3 and a molecular weight of 268.1418 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group attached to a picolinimidamide core. It is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)picolinimidamide hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with picolinamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxyl groups, amino groups
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups .
Scientific Research Applications
6-(4-Chlorophenyl)picolinimidamide hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)picolinimidamide hydrochloride
- 6-(4-Methylphenyl)picolinimidamide hydrochloride
- 6-(4-Fluorophenyl)picolinimidamide hydrochloride
Comparison
Compared to its analogs, 6-(4-Chlorophenyl)picolinimidamide hydrochloride exhibits unique properties due to the presence of the chlorine atom. This substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
115193-77-6 |
---|---|
Molecular Formula |
C12H11Cl2N3 |
Molecular Weight |
268.14 g/mol |
IUPAC Name |
6-(4-chlorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10ClN3.ClH/c13-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H |
InChI Key |
NBIBBOHFGLXFFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(=N)N)C2=CC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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